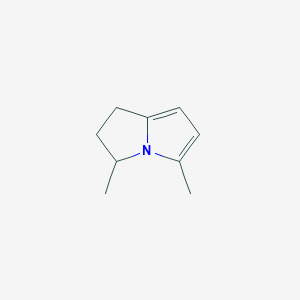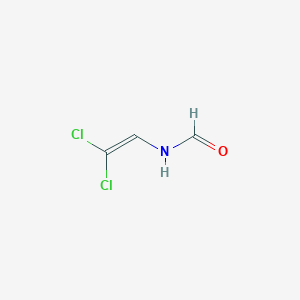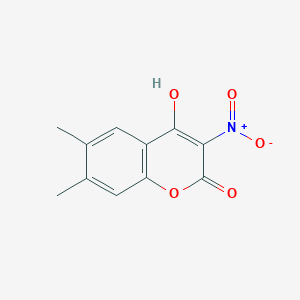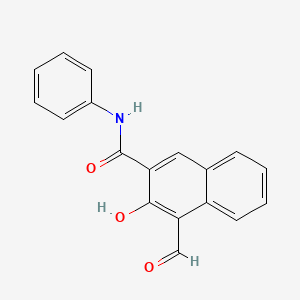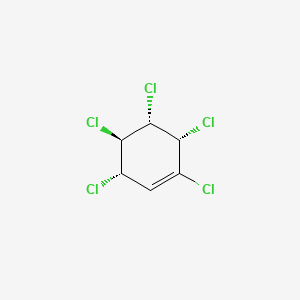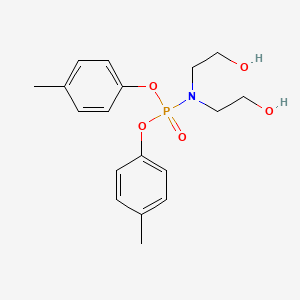
2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine is an organic compound that features a diphenylphosphoryl group attached to an ethynylamine structure
Méthodes De Préparation
The synthesis of 2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine typically involves the reaction of diphenylphosphoryl chloride with N,N-diethylethyn-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction Setup: The reaction is set up in a dry, inert atmosphere, typically using a nitrogen or argon gas flow.
Addition of Reagents: Diphenylphosphoryl chloride is added to a solution of N,N-diethylethyn-1-amine in an appropriate solvent, such as dichloromethane or tetrahydrofuran.
Reaction Conditions: The mixture is stirred at a controlled temperature, often around room temperature or slightly elevated, to ensure complete reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.
Analyse Des Réactions Chimiques
2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles such as halides or alkoxides.
Addition: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Applications De Recherche Scientifique
2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.
Industrial Applications: The compound is studied for its potential use in industrial processes, such as catalysis and the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethynylamine structure allows the compound to participate in various chemical reactions, which can lead to the formation of active intermediates that exert biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(Diphenylphosphoryl)-N,N-diethylethyn-1-amine can be compared with other similar compounds, such as:
Diphenylphosphoryl azide: This compound is used as a reagent in organic synthesis and has similar structural features but different reactivity and applications.
N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides: These compounds share the diphenylphosphoryl group but have different alkyl substituents, leading to variations in their chemical properties and applications.
Diphenylphosphorylacetic acid derivatives: These compounds have a similar diphenylphosphoryl group but are attached to different functional groups, resulting in different reactivity and uses.
Propriétés
Numéro CAS |
54098-21-4 |
|---|---|
Formule moléculaire |
C18H20NOP |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-N,N-diethylethynamine |
InChI |
InChI=1S/C18H20NOP/c1-3-19(4-2)15-16-21(20,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4H2,1-2H3 |
Clé InChI |
NRCRDQXJISMDCW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)
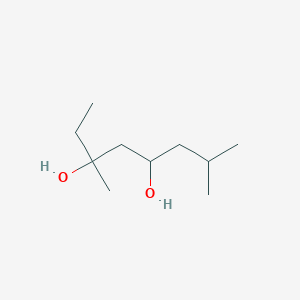
![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
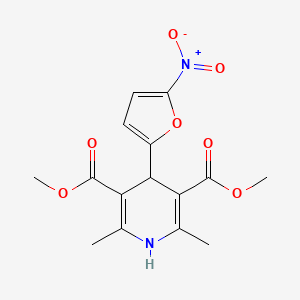
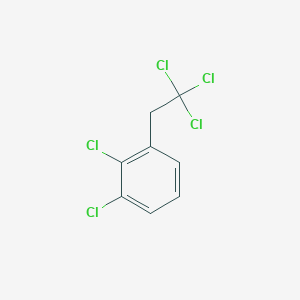
![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)
